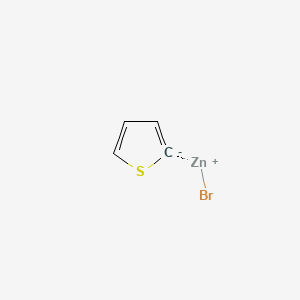

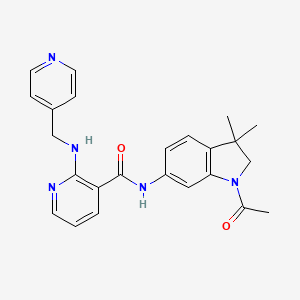

![molecular formula C14H24N2O B3138359 {2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine CAS No. 453562-51-1](/img/structure/B3138359.png)

{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine

説明

The compound is an amine derivative with a tert-butyl group and an aminophenoxy group attached to an ethyl chain. Amines are a class of compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) and are known for their basic properties . The tert-butyl group is a bulky alkyl group that can influence the reactivity and properties of the compound .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions where an amine group reacts with a suitable electrophile .Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of polar (N-O) and nonpolar (C-H) bonds. The presence of the nitrogen atom in the amine group can result in the formation of hydrogen bonds .Chemical Reactions Analysis

Amines, in general, are known to undergo a variety of chemical reactions, including alkylation, acylation, and condensation with carbonyl compounds . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar N-O bond could result in higher melting and boiling points compared to similar-sized molecules without polar bonds .科学的研究の応用

Bioactivity and Natural Sources

2,4-Di-tert-butylphenol and its analogs, related to the mentioned compound, are produced by a wide range of organisms and exhibit significant bioactivities. These compounds are found in bacteria, fungi, plants, and animals, where they often serve as major components of volatile or essential oils. Their bioactivities include potent toxicity against a wide range of organisms, suggesting potential as biopesticides or antimicrobial agents. However, the autotoxic nature of these compounds raises interesting questions about their role in ecological balance and organismal regulation (Zhao et al., 2020).

Environmental and Synthetic Applications

The compound shares structural similarities with ethers such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which have been studied for their environmental fate and synthetic utility. Research has focused on the biodegradation and fate of ETBE in soil and groundwater, revealing the capacity of microorganisms to degrade such compounds under aerobic conditions. This suggests potential environmental remediation applications for related compounds through bioaugmentation or biostimulation strategies (Thornton et al., 2020).

In addition, studies on the decomposition of MTBE using cold plasma reactors indicate the feasibility of advanced oxidation processes for the treatment of water contaminated with similar compounds. These findings highlight the potential of innovative technologies for the environmental management of ether pollutants (Hsieh et al., 2011).

Chemical Synthesis and Antioxidant Properties

Research into the synthesis and antioxidant evaluation of isoxazolone derivatives, which share functional group similarities with the mentioned compound, reveals the significance of these structures in medicinal chemistry. These compounds exhibit various biological activities, including antioxidant properties, suggesting potential therapeutic applications (Laroum et al., 2019).

Safety And Hazards

特性

IUPAC Name |

5-tert-butyl-2-[2-(dimethylamino)ethoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-14(2,3)11-6-7-13(12(15)10-11)17-9-8-16(4)5/h6-7,10H,8-9,15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZJDXYJTFKCCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCCN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[4-(Tert-butyl)-2-aminophenoxy]-ethyl}dimethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

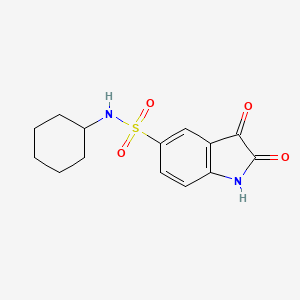

![3'-Fluoro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138281.png)

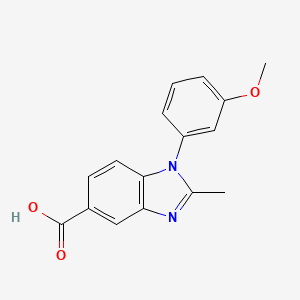

![2-[(3-Morpholin-4-ylpropyl)amino]-5-nitrobenzonitrile](/img/structure/B3138295.png)

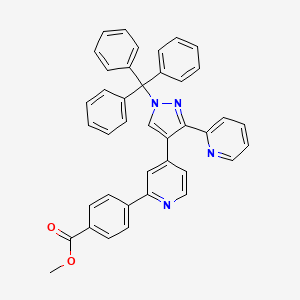

![Carbamic acid, [2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B3138327.png)

![5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one](/img/structure/B3138337.png)

![[3-Bromo-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3138402.png)